Tris(triethoxysilylpropyl)amine

Reverse osmosis membrane Polysilsesquioxane Water desalination

Tris(triethoxysilylpropyl)amine (CAS 18784-74-2), also referred to as TTESPA or tris-AMEO, is a tertiary amino-functional tripodal organosilane possessing three 3-(triethoxysilyl)propyl arms attached to a central nitrogen atom. With nine hydrolyzable ethoxy groups across three silicon centers, it functions as a coupling agent, crosslinker, adhesion promoter, and sol-gel precursor.

Molecular Formula C27H63NO9Si3
Molecular Weight 630.0 g/mol
Cat. No. B8038263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(triethoxysilylpropyl)amine
Molecular FormulaC27H63NO9Si3
Molecular Weight630.0 g/mol
Structural Identifiers
SMILESCCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC
InChIInChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3
InChIKeyAZWJUPOOZZRWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(triethoxysilylpropyl)amine – A Tripodal Amino-Functional Silane for High-Density Crosslinking and Advanced Surface Engineering


Tris(triethoxysilylpropyl)amine (CAS 18784-74-2), also referred to as TTESPA or tris-AMEO, is a tertiary amino-functional tripodal organosilane possessing three 3-(triethoxysilyl)propyl arms attached to a central nitrogen atom [1]. With nine hydrolyzable ethoxy groups across three silicon centers, it functions as a coupling agent, crosslinker, adhesion promoter, and sol-gel precursor [2]. Its molecular architecture distinguishes it from dipodal (bis-type) and monopodal (mono-type) amino silanes by enabling up to nine siloxane bond formations per molecule and the capacity to form stable, essentially VOC-free aqueous formulations that crosslink at ambient temperature [3].

Why Bis-Amino or Mono-Amino Silanes Cannot Simply Substitute Tris(triethoxysilylpropyl)amine in Performance-Critical Applications


Compounds such as bis(triethoxysilylpropyl)amine (bis-AMEO, 2 silyl arms, 6 hydrolyzable sites) or (3-aminopropyl)triethoxysilane (APTES, 1 silyl arm, 3 hydrolyzable sites) are structurally related amino-silanes frequently considered as lower-cost alternatives. However, the tripodal architecture of tris(triethoxysilylpropyl)amine provides a fundamentally different crosslinking topology: three anchoring points versus two or one, yielding higher crosslink density, superior hydrolytic stability of the resulting network, and the unique ability to form storage-stable, essentially VOC-free aqueous formulations that cure at room temperature [1]. Direct comparative data confirm that substituting the tris-amine with a bis-amine analog results in measurably inferior membrane permeance and salt rejection, slower curing, and reduced chemical resistance of the cured coating [2][3].

Quantitative Differentiation Evidence for Tris(triethoxysilylpropyl)amine Against Closest Analogs


RO Membrane Water Permeance: TTESPA Outperforms Bis-Amine Analog by ~5.2× with Higher Salt Rejection

In a direct head-to-head study of polysilsesquioxane-based reverse osmosis membranes prepared by interfacial polymerization, the membrane derived from tris[3-(triethoxysilyl)propyl]amine (TTESPA) achieved a water permeance of 7.3 × 10⁻¹³ m³/m²·s·Pa and NaCl rejection of 95.6% for a 2000 ppm NaCl aqueous solution. These values were substantially higher than those obtained for a membrane similarly prepared from the dipodal analog bis[(triethoxysilyl)propyl]amine, which yielded water permeance of 1.4 × 10⁻¹³ m³/m²·s·Pa and NaCl rejection of 93.6% [1]. The TTESPA-derived membrane was reported as giving the best RO performance among all tris[(ethoxysilyl)alkyl]amine variants tested in the study [1].

Reverse osmosis membrane Polysilsesquioxane Water desalination

Aqueous Silane Curing Speed and Chemical Resistance: Tris-AMEO Coatings Surpass Bis-AMEO Under Ambient Conditions

According to the Evonik patent US 8,889,812 B2 (and related application US20120031302), aqueous cocondensates formed from tris(triethoxysilylpropyl)amine (tris-AMEO) and n-propyltrimethoxysilane (PTMO) cure 'considerably more rapidly' than cocondensates based on bis(triethoxysilylpropyl)amine (bis-AMEO) or other aminosilane/alkylsilane systems when applied to glass or metal substrates and dried at room temperature [1]. Furthermore, tris-AMEO-based coatings cured for only 12 hours at room temperature withstand immersion in boiling water without detachment and remain stable against vinegar detergent, mustard, and oven cleaner—aggressive chemical challenges that degrade bis-AMEO-derived coatings [1]. The patent explicitly attributes this enhanced stability to stronger crosslinking enabled by the tris-silylated architecture [1].

Aqueous silane formulation Corrosion protection Low-temperature curing

Xerogel Porosity Engineering: Triethoxysilyl Architecture Enables High Surface Area Micropores, While Reduced-Ethoxy Analogs Yield Non-Porous Materials

In a study of amine-containing bridged polysilsesquioxane xerogels, materials derived from tris(triethoxysilylpropyl)amine exhibited high specific surface areas of 500–700 m²/g with average pore diameters in the micropore domain (<20 Å) [1]. In striking contrast, xerogels prepared from tris(dimethylethoxysilylpropyl)amine—a structural analog in which each silicon bears only a single ethoxy group instead of three—were entirely non-porous [1]. This demonstrates that the full triethoxysilyl substitution pattern on each arm is essential for generating and preserving microporosity, as the three ethoxy groups per silicon provide the requisite hydrolytic polycondensation functionality to build a three-dimensional porous network.

Sol-gel Polysilsesquioxane xerogel Porous materials

VOC-Free Aqueous Formulation Capability: Tris-AMEO Enables Alcohol-Free Systems Unattainable with Bis-AMEO or Mono-AMEO Alone

The Evonik patent explicitly discloses that stable, essentially VOC-free aqueous silane systems can be produced from tris(triethoxysilylpropyl)amine (tris-AMEO) that are 'essentially free of organic solvents' and 'release essentially no further alcohol even in the course of crosslinking' [1]. This is contrasted with prior art systems based on bis(trialkoxysilylpropyl)amine and 3-aminopropyltrialkoxysilane mixtures, which contain 25–99.99% alcohol and are explicitly described as 'not free of VOCs' [1]. The tris-AMEO-based compositions additionally crosslink at low (including room) temperature, a property described as particularly advantageous for coating applications [1]. The patent further notes that even alkyltrialkoxysilanes that do not normally cure at low temperature can be induced to cure when cocondensed with a trisamino-functional compound [1].

VOC-free coating Aqueous silane system Environmental compliance

Crosslinking Site Density: Tris(triethoxysilylpropyl)amine Provides 9 Hydrolyzable Sites Versus 6 for Bis-AMEO and 3 for APTES

Tris(triethoxysilylpropyl)amine bears three triethoxysilyl groups, providing a total of 9 hydrolyzable ethoxy functionalities (3 Si × 3 OEt) that can participate in hydrolysis-condensation reactions to form siloxane (Si–O–Si) bonds [1]. By comparison, the closest dipodal analog bis(triethoxysilylpropyl)amine offers 6 hydrolyzable sites (2 Si × 3 OEt), and the widely used monopodal analog (3-aminopropyl)triethoxysilane (APTES) offers only 3 (1 Si × 3 OEt) [2]. Each silyl arm can independently anchor to a substrate surface or participate in network crosslinking. The resulting higher crosslink density has been correlated with improved hydrolytic stability and chemical resistance of the cured material [3]. The tertiary amine core additionally provides a Lewis basic catalytic site that can accelerate the sol-gel condensation process [3].

Crosslink density Network architecture Hydrolytic stability

High-Value Application Scenarios Where Tris(triethoxysilylpropyl)amine Provides Documented Differentiation


High-Performance Reverse Osmosis Membrane Fabrication

For research groups and manufacturers developing polysilsesquioxane-based RO membranes for water desalination, selecting tris(triethoxysilylpropyl)amine (TTESPA) over bis[(triethoxysilyl)propyl]amine as the amine-functional monomer directly yields a ~5.2× improvement in water permeance (7.3 × 10⁻¹³ vs. 1.4 × 10⁻¹³ m³/m²·s·Pa) alongside enhanced salt rejection (95.6% vs. 93.6%) when using interfacial polymerization, as established by Zhang et al. (2021) [1]. TTESPA was identified as the best-performing monomer among five tris[(ethoxysilyl)alkyl]amine variants tested. This differential is sufficiently large to justify the higher unit cost of the tris-amine in membrane production economics where permeance directly determines system footprint and energy consumption.

VOC-Free Ambient-Cure Protective Coatings for Metals and Glass

Industrial coating formulators targeting compliance with stringent VOC regulations (e.g., below 50 g/L) should prioritize tris(triethoxysilylpropyl)amine-based aqueous silane systems. The Evonik patent (US 8,889,812 B2) demonstrates that tris-AMEO/alkylsilane cocondensates produce storage-stable, essentially solvent-free aqueous formulations that crosslink at room temperature, in contrast to bis-AMEO systems which require 25–99.99% alcohol content and are explicitly classified as not VOC-free [1]. Critically, tris-AMEO coatings cured for only 12 hours at ambient temperature withstand boiling water immersion, acidic environments, and household chemical exposure—performance that bis-AMEO analogs cannot replicate without thermal curing [1].

Amine-Functionalized High-Surface-Area Porous Adsorbents and Catalyst Supports

For the synthesis of amine-containing bridged polysilsesquioxane xerogels with high specific surface area (target: >500 m²/g) and microporosity (<20 Å pore diameter), tris(triethoxysilylpropyl)amine is the structurally required precursor. As shown by Small et al. (1996), the full triethoxysilyl substitution pattern on each arm is essential for generating porosity; reducing the number of ethoxy groups per silicon (e.g., tris(dimethylethoxysilylpropyl)amine) results in completely non-porous materials [1]. This makes TTESPA the monomer of choice for CO₂ capture adsorbents, heterogeneous catalyst supports, and chromatographic stationary phases where accessible amine sites within a high-surface-area framework are performance-defining.

High-Crosslink-Density Adhesives and Sealants Requiring Hydrolytic Durability

In adhesive and sealant formulations where long-term hydrolytic stability is a critical-to-quality parameter—such as structural bonding in marine, automotive, or construction applications—the 9 hydrolyzable ethoxy groups of tris(triethoxysilylpropyl)amine enable formation of a denser siloxane network compared to the 6 sites of bis(triethoxysilylpropyl)amine or the 3 sites of APTES [1]. The Evonik patent correlates this higher crosslink density with the observed resistance of tris-AMEO coatings to boiling water and aggressive chemical agents, making substitution with lower-functionality analogs a quantifiable risk to product service life .

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